molecular formula C32H28BrNO7 B11470317 Ethyl [2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl](oxo)acetate

Ethyl [2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl](oxo)acetate

Cat. No.: B11470317
M. Wt: 618.5 g/mol
InChI Key: OHTXVJXPWVMGDN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-ylacetate, with the chemical formula C10H11BrO2, is a complex organic compound. It belongs to the class of isoquinoline derivatives and exhibits intriguing structural features. The compound’s synthesis involves the incorporation of various functional groups, making it a fascinating subject for scientific exploration .

Preparation Methods

Synthetic Routes: The synthetic routes for Ethyl 2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-ylacetate are intricate and involve several steps. Researchers typically employ multistep reactions to assemble the desired structure. Detailed reaction conditions and intermediates are essential for achieving high yields.

Industrial Production: While industrial-scale production methods may vary, they often rely on efficient and scalable synthetic processes. Optimization of reaction conditions, purification techniques, and safety considerations play a crucial role in large-scale manufacturing.

Chemical Reactions Analysis

Reactivity: Ethyl 2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-ylacetate undergoes various chemical reactions:

  • Oxidation : It can be oxidized under specific conditions.
  • Reduction : Reduction reactions may modify its functional groups.
  • Substitution : Substitution reactions at different positions are possible.

Common Reagents: Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents).

Major Products: The major products depend on the specific reaction conditions. These could include intermediates, rearranged structures, or functional group modifications.

Scientific Research Applications

Ethyl 2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-ylacetate finds applications in:

  • Chemistry : As a building block for designing novel molecules.
  • Biology : Studying its interactions with biological targets.
  • Medicine : Investigating potential therapeutic effects.
  • Industry : Developing new materials or catalysts.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets or pathways. Further research is needed to elucidate these interactions fully.

Comparison with Similar Compounds

Ethyl 2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-ylacetate stands out due to its unique structural features. Similar compounds include related isoquinolines and derivatives.

Properties

Molecular Formula

C32H28BrNO7

Molecular Weight

618.5 g/mol

IUPAC Name

ethyl 2-[2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate

InChI

InChI=1S/C32H28BrNO7/c1-6-41-32(36)31(35)30-27(18-7-10-21(33)11-8-18)28(20-9-12-23(37-2)24(16-20)38-3)29-22-17-26(40-5)25(39-4)15-19(22)13-14-34(29)30/h7-17H,6H2,1-5H3

InChI Key

OHTXVJXPWVMGDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=C2N1C=CC3=CC(=C(C=C32)OC)OC)C4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)Br

Origin of Product

United States

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